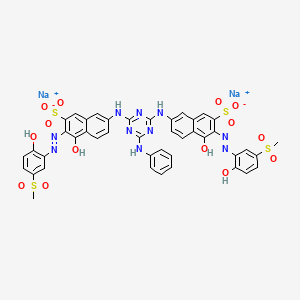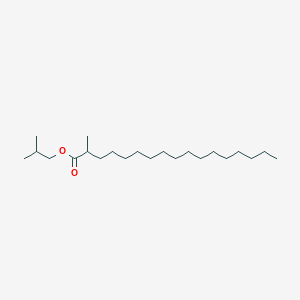
2-Methylpropyl 2-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl 2-methylheptadecanoate is an organic compound that belongs to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its branched structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-methylheptadecanoate typically involves the esterification reaction between 2-methylheptadecanoic acid and 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-methylheptadecanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically catalyzed by an acid or base.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts with the presence of another alcohol.
Major Products Formed
Hydrolysis: 2-methylheptadecanoic acid and 2-methylpropanol.
Reduction: 2-methylheptadecanol.
Transesterification: A new ester and a different alcohol.
Scientific Research Applications
2-Methylpropyl 2-methylheptadecanoate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the fragrance and flavor industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-methylheptadecanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-methylheptadecanoic acid and 2-methylpropanol. These products can then interact with various molecular targets and pathways, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropyl 2-methylpropanoate
- 2-Methylpropyl 2-methylbutanoate
- 2-Methylpropyl 2-methylhexanoate
Uniqueness
2-Methylpropyl 2-methylheptadecanoate is unique due to its longer carbon chain compared to similar esters. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its biological activity. The branched structure also adds to its distinct characteristics, making it a valuable compound for various applications.
Properties
CAS No. |
65286-46-6 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
2-methylpropyl 2-methylheptadecanoate |
InChI |
InChI=1S/C22H44O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)22(23)24-19-20(2)3/h20-21H,5-19H2,1-4H3 |
InChI Key |
MUJQRWPCBKFGFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-1-(9-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)ethan-1-one](/img/structure/B14472208.png)
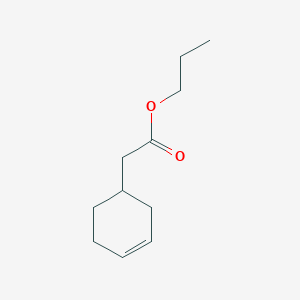
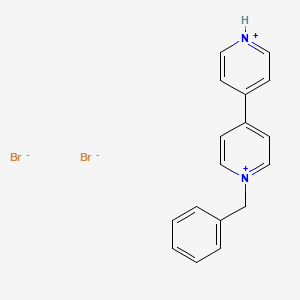
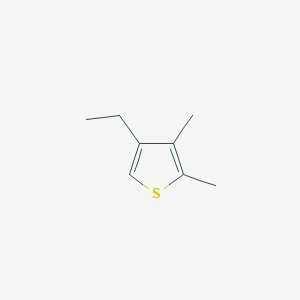
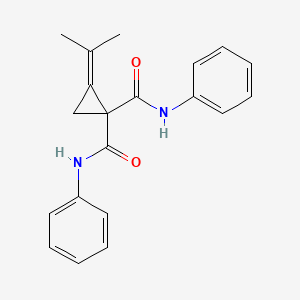
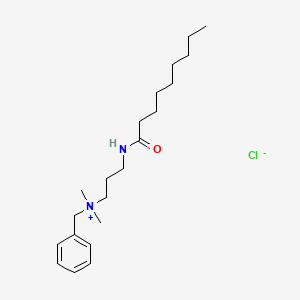
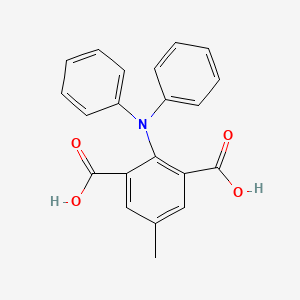
![Ethyl 7-azatetracyclo[4.1.0.0~2,4~.0~3,5~]heptane-7-carboxylate](/img/structure/B14472266.png)
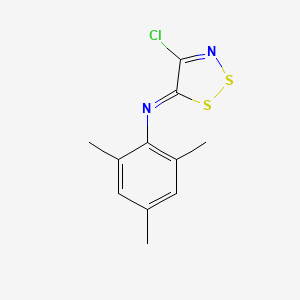


stannane](/img/structure/B14472292.png)
